3-Bromobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

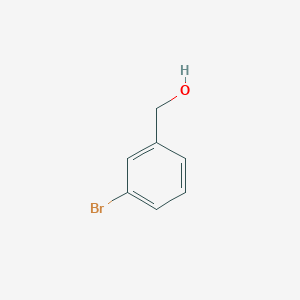

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWNRRSWFBXQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166440 | |

| Record name | 3-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15852-73-0 | |

| Record name | 3-Bromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15852-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromobenzyl alcohol. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of a variety of molecules, including pharmaceuticals and agrochemicals.[1] This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of its synthesis workflow.

Core Physical and Chemical Properties

This compound, with the CAS number 15852-73-0, is an organohalogen compound.[2] It presents as a clear, colorless to light yellow liquid or a white to off-white crystalline solid at room temperature, accompanied by a faint aromatic odor.[2][3][4] Its molecular structure consists of a benzene (B151609) ring substituted with a bromine atom at the meta-position relative to a hydroxymethyl group.[2]

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound, compiled from various sources. It is important to note that slight variations in reported values can be attributed to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO | [5] |

| Molecular Weight | 187.03 g/mol | [6] |

| Appearance | Clear colorless to light yellow liquid | [3][4] |

| Melting Point | 18-21 °C | [4] |

| 110-112 °C (Note: This appears to be an outlier or refer to a different compound, as most sources indicate it's a liquid at room temperature) | [3] | |

| Boiling Point | 287.2 °C at 760 mmHg | [7] |

| 253 °C | [8] | |

| 228-230 °C | [4] | |

| 165 °C at 16 mmHg | [3][6] | |

| Density | 1.565 g/cm³ | [7] |

| 1.56 g/mL at 25 °C | [3][6] | |

| 1.587 g/mL | [4] | |

| Refractive Index (n20/D) | 1.584 | [3][6] |

| 1.591 | [7] | |

| 1.5915 | [4] | |

| Flash Point | >230 °F (>110 °C) | [3] |

| 115.7 °C | [7] | |

| 96 °C | [4] | |

| Vapor Pressure | 0.00118 mmHg at 25 °C | [3][7] |

| pKa | 14.28 ± 0.10 (Predicted) | [3] |

Solubility Profile

This compound is slightly soluble in water.[3][9] It exhibits moderate to good solubility in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167).[2]

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [3][9] |

| Ethanol | Soluble (by inference from general statements) | [2] |

| Acetone | Soluble (by inference from general statements) | [2] |

| Dimethyl sulfoxide (DMSO) | Soluble (by inference from general statements) | [2] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be determined with a high degree of accuracy using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is crystalline and dry. If it is a liquid at room temperature, this method would be used after solidification at a lower temperature.

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (0.5-2 °C).

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid can be determined using a small amount of the substance with the microscale method.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add 0.5-1 mL of this compound to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath, making sure the rubber band is above the surface of the heating liquid.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Add a known volume or mass of this compound (e.g., 0.1 g or 0.1 mL) to a test tube.

-

Add a small, measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observe the mixture. If the solute completely dissolves, it is considered soluble.

-

If the solute does not dissolve, continue adding the solvent in small, measured increments (e.g., 1 mL at a time) with agitation after each addition, until the solute dissolves or a total of a larger volume (e.g., 10 mL) has been added.

-

Record the solubility in terms of mass or volume of solute per volume of solvent. For example, "soluble (0.1 g in 3 mL)" or "insoluble (less than 0.1 g in 10 mL)".

Synthesis Workflow

This compound is commonly synthesized via the reduction of 3-bromobenzaldehyde. The following diagram illustrates a typical laboratory-scale synthesis workflow.[10]

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound, along with standardized experimental protocols for their determination. The compiled data and methodologies serve as a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and material science, where this compound is a frequently used synthetic intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. quora.com [quora.com]

- 5. scbt.com [scbt.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. This compound | 15852-73-0 [chemicalbook.com]

An In-depth Technical Guide to 3-Bromobenzyl Alcohol (CAS: 15852-73-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromobenzyl alcohol (CAS number 15852-73-0), a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document consolidates its chemical and physical properties, spectral data, synthesis protocols, and key applications, presenting the information in a clear and accessible format for laboratory and research use.

Chemical and Physical Properties

This compound is a brominated aromatic primary alcohol.[1] At room temperature, it typically presents as a colorless to light yellow liquid or a white to off-white crystalline solid with a faint aromatic odor.[1][2][3][4] It exhibits moderate solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide, while being only sparingly soluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15852-73-0 | [2][3][4] |

| Molecular Formula | C₇H₇BrO | [2][4] |

| Molecular Weight | 187.03 g/mol | [2][4] |

| Appearance | Clear colorless to light yellow liquid or white to off-white crystalline solid | [1][2][3] |

| Melting Point | 18-21 °C | [5] |

| Boiling Point | 165 °C at 16 mmHg | [2][3][4][6] |

| 228-230 °C | [5] | |

| 253 °C | [7] | |

| 287.2 °C at 760 mmHg | [8] | |

| Density | 1.56 g/mL at 25 °C | [2][3][4][6] |

| 1.587 g/cm³ | [5] | |

| Refractive Index (n20/D) | 1.584 | [2][3][4][6] |

| 1.5915 | [5] | |

| Flash Point | >230 °F (>110 °C) | [2][3] |

| 96 °C | [5] | |

| 115.7 °C | [8] | |

| Water Solubility | Sparingly soluble/Slightly soluble | [1][2][3][9] |

| pKa | 14.28 ± 0.10 (Predicted) | [2][3] |

| Storage Temperature | Room temperature, in a cool, dry, well-ventilated area | [1][3][9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Source/Reference | Key Features/Notes |

| ¹H NMR | [2] | 400 MHz in CDCl₃ |

| ¹³C NMR | [1] | in CDCl₃ |

| Mass Spectrometry (MS) | [3][6] | Electron Ionization |

| Infrared (IR) | [1][7][8] | Liquid film or Gas Phase |

| Raman | [1] | 4880 A, 200 M, liquid |

Synthesis of this compound

This compound is a synthetic compound and has not been identified from natural sources.[1] It is typically produced through the reduction of 3-bromobenzaldehyde (B42254). Other documented routes include the bromination of benzyl (B1604629) alcohol or its derivatives and the nucleophilic substitution of 3-bromobenzyl halides followed by hydrolysis.[1]

Experimental Protocol: Reduction of 3-Bromobenzaldehyde

A common and high-yield method for the synthesis of this compound is the reduction of 3-bromobenzaldehyde using sodium borohydride.[9][10]

dot

References

- 1. Page loading... [guidechem.com]

- 2. This compound(15852-73-0) 1H NMR spectrum [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound 99 15852-73-0 [sigmaaldrich.com]

- 6. This compound(15852-73-0) MS spectrum [chemicalbook.com]

- 7. This compound(15852-73-0) IR Spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound CAS#: 15852-73-0 [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of (3-Bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)methanol is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, featuring a reactive benzylic alcohol and a bromine-substituted aromatic ring, allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to (3-Bromophenyl)methanol, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Methods

Several reliable methods exist for the synthesis of (3-Bromophenyl)methanol, each with its own set of advantages and disadvantages. The most common approaches include:

-

Reduction of 3-Bromobenzaldehyde (B42254): A straightforward and high-yielding method.

-

Grignard Reaction: A versatile approach allowing for carbon-carbon bond formation.

-

Hydrolysis of 3-Bromobenzyl Bromide: A direct conversion of a benzyl (B1604629) halide to the corresponding alcohol.

-

Reduction of 3-Bromobenzoic Acid: A method that can be selective for the carboxylic acid group.

This guide will delve into the specifics of each of these core methods.

Reduction of 3-Bromobenzaldehyde

The reduction of the aldehyde functional group in 3-bromobenzaldehyde is one of the most common and efficient methods for the synthesis of (3-Bromophenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its high yields.

Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)

Materials:

-

3-Bromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) in methanol or ethanol (10-15 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas evolution will occur.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (3-Bromophenyl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) or by recrystallization to yield the pure alcohol.

Quantitative Data

| Method | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| NaBH₄ Reduction | 3-Bromobenzaldehyde | NaBH₄ | Methanol/Ethanol | >95 | >98 (after purification) |

Workflow Diagram

Caption: Workflow for the synthesis of (3-Bromophenyl)methanol via reduction of 3-bromobenzaldehyde.

Grignard Reaction

The Grignard reaction offers a versatile route to (3-Bromophenyl)methanol. Two primary strategies can be employed:

-

Strategy A: Reaction of 3-bromobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide). This is not a direct synthesis of the target molecule but would produce 1-(3-bromophenyl)ethanol.

-

Strategy B: Reaction of a Grignard reagent derived from a 3-bromobenzyl halide (e.g., 3-bromobenzylmagnesium bromide) with formaldehyde (B43269).

-

Strategy C: Reaction of 3-bromophenylmagnesium bromide with formaldehyde. This is a direct and efficient route.[1]

Experimental Protocol: Grignard Reaction of 3-Bromophenylmagnesium Bromide with Formaldehyde (Strategy C)

Materials:

-

3-Bromobenzyl bromide or 3-Bromochlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Formaldehyde (paraformaldehyde or gaseous formaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, dropping funnel, and mechanical stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

Part A: Preparation of 3-Bromophenylmagnesium Bromide

-

Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

-

Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous ether via the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Grignard Formation: Once initiated, add the remaining 3-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes.

Part B: Reaction with Formaldehyde

-

Formaldehyde Source: If using paraformaldehyde, ensure it is thoroughly dried. It can be depolymerized by heating to generate gaseous formaldehyde, which is then bubbled through the Grignard solution. Alternatively, a suspension of dry paraformaldehyde in anhydrous ether can be added to the Grignard reagent.

-

Reaction: Cool the Grignard reagent solution to 0 °C. Slowly introduce formaldehyde gas or add the paraformaldehyde suspension. The reaction is exothermic; maintain the temperature below 10 °C.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentration and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data

| Method | Starting Material | Reagents | Solvent | Yield (%) |

| Grignard Reaction | 3-Bromobenzyl bromide | Mg, Formaldehyde | Diethyl ether/THF | 60-80 |

Reaction Pathway Diagram

Caption: Synthetic pathway for (3-Bromophenyl)methanol via the Grignard reaction.

Hydrolysis of 3-Bromobenzyl Bromide

The direct hydrolysis of 3-bromobenzyl bromide provides a straightforward route to (3-Bromophenyl)methanol. This nucleophilic substitution reaction can be carried out under various conditions, often using a weak base in the presence of water.

Experimental Protocol: Hydrolysis

Materials:

-

3-Bromobenzyl bromide

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Acetone (B3395972) or a mixture of water and a miscible organic solvent (e.g., THF, dioxane)

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1.0 eq) in acetone or a suitable solvent mixture.

-

Addition of Base: Add an aqueous solution of sodium carbonate (1.5-2.0 eq).

-

Heating: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentration and Purification: Filter and concentrate the organic layer to obtain the crude alcohol, which can be purified by column chromatography or distillation.

Quantitative Data

| Method | Starting Material | Reagents | Solvent | Yield (%) |

| Hydrolysis | 3-Bromobenzyl bromide | Na₂CO₃/K₂CO₃, H₂O | Acetone/THF | 70-90 |

Logical Relationship Diagram

Caption: Logical relationship in the hydrolysis of 3-bromobenzyl bromide.

Reduction of 3-Bromobenzoic Acid

The selective reduction of a carboxylic acid in the presence of an aryl bromide can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to dehalogenation. However, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are generally more selective for the reduction of carboxylic acids over aryl halides.[2]

Experimental Protocol: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

Materials:

-

3-Bromobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (typically 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (2.0-3.0 eq) via a syringe or dropping funnel.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously add methanol dropwise to quench the excess borane, followed by the slow addition of 1 M HCl.

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Method | Starting Material | Reagents | Solvent | Yield (%) |

| Borane Reduction | 3-Bromobenzoic acid | BH₃·THF | THF | 80-90 |

Reaction Pathway Diagram

References

Spectroscopic Profile of 3-Bromobenzyl Alcohol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-bromobenzyl alcohol, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical characteristics.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.42 | Singlet | 1H | Ar-H |

| ~7.37 | Doublet | 1H | Ar-H |

| ~7.16 | Multiplet | 2H | Ar-H |

| 4.66 | Singlet | 2H | -CH₂- |

| 1.98 | Singlet | 1H | -OH |

Note: The exact chemical shifts of the aromatic protons (Ar-H) can vary slightly and may appear as a complex multiplet depending on the solvent and spectrometer resolution.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 143.3 | Ar-C (quaternary) |

| 130.2 | Ar-CH |

| 130.0 | Ar-CH |

| 129.1 | Ar-CH |

| 125.5 | Ar-CH |

| 122.5 | Ar-C-Br (quaternary) |

| 64.3 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600 - 1450 | Medium to Weak | Aromatic C=C ring stretch |

| 1260 - 1000 | Strong | C-O stretch |

| ~780, ~680 | Strong | C-H out-of-plane bend (aromatic) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The data presented here is for Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 188 / 186 | ~95 / 100 | [M]⁺ (Molecular ion peak, showing isotopic pattern of Bromine) |

| 107 | ~80 | [M - Br]⁺ |

| 79 / 77 | ~98 / ~35 | [C₆H₄]⁺ / [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or the internal TMS standard.

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for characteristic absorption bands.[1]

Mass Spectrometry Protocol

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification, or by direct insertion probe.[2]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[2][3]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromobenzyl alcohol in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility descriptions, comparative data with a structural isomer, detailed experimental protocols for solubility determination, and the fundamental principles governing the solubility of organic compounds.

Solubility Profile of this compound

This compound (C₇H₇BrO) is an organohalogen compound that exists as a colorless to light yellow liquid or a white to off-white crystalline solid at room temperature.[1] Its solubility is a critical parameter in various applications, including organic synthesis, pharmaceutical intermediate production, and formulation development.

Qualitative Solubility

General descriptions indicate that this compound exhibits moderate solubility in common polar organic solvents. It is reported to have:

-

Moderate solubility in ethanol, acetone, and dimethyl sulfoxide.[1]

These qualitative assessments suggest that the presence of the polar hydroxyl (-OH) group allows for favorable interactions with polar solvents, while the nonpolar bromophenyl group contributes to its solubility in less polar organic environments.

Quantitative Solubility Data

For comparative purposes, the solubility of its isomer, 4-bromobenzyl alcohol , has been reported in dioxane. This information can provide a useful, albeit approximate, reference point.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Ethanol | Room Temperature | Moderate |

| Acetone | Room Temperature | Moderate | |

| Dimethyl Sulfoxide | Room Temperature | Moderate | |

| Water | Room Temperature | Slightly Soluble | |

| 4-Bromobenzyl alcohol | Dioxane | Not Specified | 1 g / 10 mL[4][5] |

| Water | 20 | 2.2 g/L[6][7] |

Note: The data for 4-bromobenzyl alcohol is provided for comparative purposes only and may not be representative of the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Conical flasks with stoppers

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer set to a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation at the specified temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

Data Analysis

The solubility can be calculated using the following formulas:

-

Mass of the solvent = (Mass of the dish + solution) - (Mass of the dish + dry solute)

-

Mass of the solute = (Mass of the dish + dry solute) - (Mass of the empty dish)

The solubility can then be expressed in various units, such as:

-

g / 100 g solvent = (Mass of the solute / Mass of the solvent) x 100

-

mol / L solvent = (Moles of solute / Volume of solvent in L)

Visualizing Experimental and Theoretical Concepts

The following diagrams, generated using Graphviz, illustrate the workflow for solubility determination and the key factors influencing solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the gravimetric method.

Caption: A diagram illustrating the interplay of solute, solvent, and system properties that influence solubility.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 15852-73-0 [m.chemicalbook.com]

- 3. Cas 15852-73-0,this compound | lookchem [lookchem.com]

- 4. 4-Bromobenzyl alcohol 99 873-75-6 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Exploration of 3-Bromobenzyl Alcohol Reactivity: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzyl alcohol is a versatile building block in organic synthesis, finding significant application in the pharmaceutical and fine chemical industries.[1][2][3] Its unique electronic and steric properties, conferred by the bromine substituent at the meta-position, modulate the reactivity of the benzylic alcohol, making it a subject of interest for theoretical and mechanistic studies. Understanding the underlying principles governing its reactivity is crucial for designing efficient synthetic routes and developing novel molecules. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on key reactions such as oxidation, etherification, and esterification. While direct computational studies on this compound are limited, this guide extrapolates findings from theoretical investigations on benzyl (B1604629) alcohol and its substituted analogues to provide insights into its behavior.

Theoretical Framework: The Influence of the Bromo Substituent

The bromine atom at the meta-position of the benzene (B151609) ring primarily exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is electron withdrawal from the aromatic ring, which in turn influences the reactivity of the benzylic hydroxyl group. This electronic perturbation affects the stability of reaction intermediates and transition states, thereby impacting reaction rates and mechanisms.

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of substituted benzyl alcohols.[1][4] These studies allow for the calculation of activation energies, reaction enthalpies, and the geometric and electronic structures of transition states, providing a detailed picture of the reaction landscape.

Key Reactions and Mechanistic Insights

Oxidation to 3-Bromobenzaldehyde

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[5] Theoretical studies on the oxidation of benzyl alcohol provide a framework for understanding the reactivity of its bromo-substituted counterpart.

Mechanism: DFT calculations on the aerobic oxidation of benzyl alcohol catalyzed by gold-palladium clusters suggest a mechanism involving the deprotonation of the O-H bond followed by the dissociation of the C-Hβ bond.[6] The presence of an electron-withdrawing substituent like bromine at the meta-position is expected to influence the acidity of the hydroxyl proton and the stability of the resulting intermediates.

A systematic mechanistic study on the oxidation of substituted benzyl alcohols using trichloroisocyanuric acid (TCCA) revealed that the reaction can proceed via a hydride abstraction mechanism.[1][4] The study employed DFT calculations (M06-2x/6-311G(d,p)) and found a linear free-energy relationship with a negative ρ value (-1.22), indicating the development of a positive charge at the benzylic carbon in the transition state.[1][4] For this compound, the electron-withdrawing nature of the bromine atom would likely disfavor the formation of a positive charge, potentially slowing down the reaction compared to unsubstituted benzyl alcohol.

Quantitative Data Summary: Oxidation of Substituted Benzyl Alcohols

| Substituent | Oxidant/Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 4-Bromo | 2-Iodoxy-5-methylbenzenesulfonic acid/Oxone | 2.6 | 79-85 | [7] |

| 4-Bromo | Copper(I)/TEMPO/Air | 0.5-1 | ~65 | [7] |

| H | Pd-Zn/TiO2 | - | - | [8][9] |

| Various | N,N-Dibromo-p-toluenesulfonamide | 1 | High | [10] |

Experimental Protocol: Selective Oxidation of 4-Bromobenzyl Alcohol with Oxone

This protocol is adapted from a procedure for a structurally similar compound and can be optimized for this compound.[7]

-

Materials: 4-Bromobenzyl alcohol, Potassium 2-iodo-5-methylbenzenesulfonate (B12818540), Oxone (potassium peroxymonosulfate), Acetonitrile, Deionized water.

-

Procedure:

-

To a round-bottomed flask, add Oxone (2.5 equivalents) and deionized water. Stir vigorously to form a white suspension.

-

Add potassium 2-iodo-5-methylbenzenesulfonate (0.01 equivalents) and 4-bromobenzyl alcohol (1.0 equivalent) to the suspension.

-

Wash the flask walls with acetonitrile.

-

Heat the mixture to 70 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the workup involves filtration, extraction, and drying to isolate the product.[7]

-

Logical Workflow for Oxidation Protocol

Caption: Workflow for the selective oxidation of 4-bromobenzyl alcohol.

Etherification

The etherification of benzyl alcohols is a common reaction for introducing a protecting group or for synthesizing more complex molecules. Theoretical studies on benzyl alcohol etherification suggest that the reaction can proceed through an SN1 or SN2-type mechanism depending on the reaction conditions and the substrate.

Mechanism: The reaction mechanism for the benzylation of glycerol (B35011) catalyzed by a heteropoly acid on K-10 clay was modeled based on weak adsorption of reactants on the catalyst surface, followed by surface reaction and desorption of products.[11] For the acid-catalyzed etherification of benzyl alcohol, a proposed mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule.[12] The presence of the electron-withdrawing bromine atom in this compound would likely destabilize a potential benzylic carbocation intermediate in an SN1 pathway. Conversely, in an SN2 pathway, it would have a less direct, but still potentially rate-influencing, electronic effect on the electrophilicity of the benzylic carbon.

A study on the iron-catalyzed dehydrative etherification of benzyl alcohols suggests an ionic mechanism where the iron(III) acts as a Lewis acid to activate the hydroxyl group.[13][14]

Quantitative Data Summary: Etherification of Substituted Benzyl Alcohols

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield (%) | Reference |

| Benzyl Alcohols | Themselves (Symmetrical) | FeCl3·6H2O, Propylene (B89431) Carbonate | 53-91 | [14] |

| Benzyl Alcohols (electron-withdrawing) | Themselves (Symmetrical) | FeCl3·6H2O, DMC | - (forms carbonates) | [13] |

| 1-(naphthalen-2-yl) ethanol | Benzyl alcohol (Unsymmetrical) | FeCl2·4H2O, Ligand | 88 | [13] |

| Secondary Benzyl Alcohols | Aliphatic Alcohols | (EtO)2MeSiH | 84-99 (for e-donating), 0 (for e-withdrawing) | [15] |

Experimental Protocol: Iron-Catalyzed Symmetrical Etherification

This protocol is a general procedure for the etherification of substituted benzyl alcohols.[14]

-

Materials: Substituted benzyl alcohol (e.g., this compound), FeCl3·6H2O, Propylene carbonate.

-

Procedure:

-

In a pressure tube, combine the benzyl alcohol (2 mmol) and FeCl3·6H2O (5 mol %).

-

Add propylene carbonate (1 mL).

-

Stir the mixture at a temperature ranging from 70-120 °C for 14-48 hours.

-

Monitor the reaction by an appropriate method (e.g., GC-MS or TLC).

-

After completion, the product can be isolated by extraction and purification.

-

Reaction Pathway for Symmetrical Etherification

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. lookchem.com [lookchem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. researchgate.net [researchgate.net]

- 5. cs.gordon.edu [cs.gordon.edu]

- 6. Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromobenzyl Alcohol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromobenzyl alcohol (CAS No. 15852-73-0), a key halogenated organic intermediate. The document details its physical, chemical, and spectroscopic properties, and outlines its historical context through the evolution of its synthetic methodologies. Detailed experimental protocols for its preparation are provided, along with a discussion of its applications, particularly as a building block in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries.

Introduction

This compound, with the chemical formula C₇H₇BrO, is a substituted aromatic alcohol.[1] Its structure consists of a benzyl (B1604629) alcohol core with a bromine atom at the meta-position of the benzene (B151609) ring.[1] This arrangement of functional groups—a primary alcohol and an aryl bromide—makes it a versatile bifunctional molecule for organic synthesis. The hydroxyl group can be easily converted into other functionalities or used as a point of attachment, while the carbon-bromine bond is amenable to a wide range of cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.[2] Consequently, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

History and Discovery

The precise date of the initial discovery and synthesis of this compound is not well-documented in readily available historical literature.[1] Its history is therefore best understood in the context of the development of fundamental organic reactions in the late 19th and early 20th centuries. Key advancements that enabled its synthesis include:

-

Electrophilic Aromatic Substitution: The principles of directing effects in the bromination of aromatic rings.

-

Reduction of Carbonyl Compounds: The discovery and refinement of reagents capable of selectively reducing aldehydes to alcohols.

-

Sandmeyer and Related Reactions: Methods for introducing bromine onto an aromatic ring via diazotization of an amino group.

While a singular "discovery" paper is elusive, the compound's existence and utility are predicated on these foundational synthetic transformations. It is considered a fully synthetic compound with no known natural sources.[1]

Physicochemical and Spectroscopic Data

This compound is typically a colorless to light yellow liquid or a white to off-white crystalline solid at room temperature.[1] It exhibits moderate solubility in common organic solvents and is sparingly soluble in water.[1]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 15852-73-0 | [1] |

| Molecular Formula | C₇H₇BrO | [1] |

| Molecular Weight | 187.03 g/mol | |

| Appearance | Colorless to light yellow liquid or white to off-white crystalline solid | [1] |

| Boiling Point | 165 °C at 16 mmHg | |

| Density | 1.56 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.584 | |

| Flash Point | >110 °C (>230 °F) | [3] |

| Water Solubility | Sparingly soluble | [1] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.42 (s, 1H), 7.35 (d, J=7.7 Hz, 1H), 7.18 (d, J=7.7 Hz, 1H), 7.15 (t, J=7.7 Hz, 1H), 4.65 (s, 2H), 1.95 (s, 1H, OH) |

| IR (Gas Phase) | Major peaks indicative of O-H stretch (broad, ~3350 cm⁻¹), C-H stretch (aromatic, ~3050 cm⁻¹), C-H stretch (aliphatic, ~2880 cm⁻¹), C=C stretch (aromatic, ~1600, 1470 cm⁻¹), C-O stretch (~1030 cm⁻¹), and C-Br stretch. |

| Mass Spectrum (EI) | Molecular ion (M⁺) peak at m/z 186/188 (due to bromine isotopes), with significant fragments corresponding to the loss of H₂O and Br. |

Synthesis of this compound

The most common and reliable methods for the laboratory and industrial synthesis of this compound involve the reduction of 3-bromobenzaldehyde (B42254) or the transformation of other meta-substituted benzene derivatives.

Reduction of 3-Bromobenzaldehyde

This is the most direct and widely used method for preparing this compound. The aldehyde precursor is readily available, and its reduction to the primary alcohol is typically high-yielding and straightforward.

Reduction of 3-Bromobenzaldehyde to this compound.

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 mmol) in methanol (B129727) (10 mL) and cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (B1222165) (3.0 mmol) to the cooled solution in portions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by the slow addition of 0.1 N sodium hydroxide (B78521) solution (10 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography.

Synthesis from 3-Bromobenzoic Acid

A two-step process involving the conversion of 3-bromobenzoic acid to its acid chloride, followed by reduction, can also yield this compound.

Two-step synthesis from 3-Bromobenzoic Acid.

Other Synthetic Routes

Other potential, though less common, routes to this compound include:

-

Hydrolysis of 3-Bromobenzyl Halides: Nucleophilic substitution of a halide (e.g., 3-bromobenzyl bromide) with a hydroxide source.[1]

-

Diazotization of 3-Aminobenzyl Alcohol: A Sandmeyer-type reaction where the amino group of 3-aminobenzyl alcohol is converted to a diazonium salt and subsequently displaced by a bromide ion.

Applications in Research and Drug Development

This compound is a versatile building block due to its two reactive sites. The hydroxyl group allows for the formation of ethers and esters, while the aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation.

Role as a Synthetic Intermediate

This compound is used in the preparation of a variety of more complex molecules. Examples include:

-

tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate: An intermediate in the synthesis of various pharmaceutical compounds.[3]

-

Silyl (B83357) ethers: The hydroxyl group can be protected as a silyl ether, allowing for selective reactions at the aryl bromide position.[3]

-

Cross-Coupling Reactions: The aryl bromide can participate in Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions to form more complex aromatic structures.

Synthetic utility of this compound.

Use in Medicinal Chemistry and Drug Discovery

While a specific blockbuster drug synthesized directly from this compound is not prominently featured in the literature, its structural motif is present in numerous bioactive molecules. It serves as a valuable starting material for the synthesis of compound libraries for screening and lead optimization in drug discovery programs. Its utility is particularly evident in the synthesis of analogs of known drugs or natural products, where the 3-bromo-substituted phenyl ring can be used to explore structure-activity relationships and modulate pharmacokinetic properties. For example, it has been employed in the synthesis and biological evaluation of aromatic bisphosphonates.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause irritation to the eyes, skin, and respiratory tract.[1] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

This compound is a fundamental building block in organic synthesis with a rich history rooted in the development of classical organic reactions. Its bifunctional nature provides chemists with a versatile tool for the construction of complex molecules. The well-established protocols for its synthesis, combined with its utility in a wide range of chemical transformations, ensure its continued importance in academic research and the industrial synthesis of fine chemicals, pharmaceuticals, and agrochemicals. This guide has provided a comprehensive overview of its properties, synthesis, and applications to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 3-Bromobenzyl Alcohol for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the core properties, synthesis, and applications of 3-bromobenzyl alcohol, a key intermediate in pharmaceutical and chemical synthesis. The data is presented to be of maximal utility for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is an organic compound that serves as a versatile building block in organic synthesis.[1][2] Its chemical structure consists of a benzyl (B1604629) alcohol backbone with a bromine atom substituted at the meta (3-) position of the benzene (B151609) ring.[2] This substitution pattern provides a reactive handle for further chemical modifications, making it a valuable precursor in the synthesis of more complex molecules.

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₇BrO[1][2][3][4][5] |

| Molecular Weight | 187.03 g/mol [1][5][6] |

| CAS Registry Number | 15852-73-0[3][4][6] |

| Appearance | Clear, colorless to light yellow liquid[1][3] |

| Boiling Point | 165 °C at 16 mmHg[1][6] |

| Density | 1.56 g/mL at 25 °C[1][6] |

| Refractive Index | n20/D 1.584[1][6] |

| Solubility | Slightly soluble in water[1] |

Synthetic Protocol: Reduction of 3-Bromobenzaldehyde (B42254)

A widely used and efficient method for the synthesis of this compound is the reduction of 3-bromobenzaldehyde using a mild reducing agent such as sodium borohydride (B1222165).[7][8] This reaction is typically carried out in an alcoholic solvent and proceeds with high yield.

Materials:

-

3-Bromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Brine (saturated aqueous NaCl solution)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (114.8 g, 620.4 mmol) in ethanol (650 mL) at room temperature (25 °C).[7][8]

-

Reduction: To this solution, add sodium borohydride (7.1 g, 186.1 mmol) in one portion.[7][8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour.[7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding water (200 mL).[7][8]

-

Solvent Removal: Remove the ethanol by distillation under reduced pressure.[7][8]

-

Extraction: Dissolve the remaining residue in ethyl acetate (500 mL) and filter the solution.[7][8] Transfer the filtrate to a separatory funnel and wash sequentially with water (150 mL) and brine (150 mL).[7][8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[8] After drying, concentrate the solution under reduced pressure to remove the solvent. This procedure yields this compound (115.8 g, 99.8% yield).[7][8]

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its utility lies in its ability to introduce a bromophenylmethyl moiety into a target molecule, which can be further functionalized. For example, it is used in the preparation of tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate and silyl (B83357) ethers.[6][7][8]

The following diagram illustrates a generalized synthetic workflow where this compound is used as a precursor in a multi-step synthesis, a common scenario in drug development.

Caption: Synthetic workflow of this compound in drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 15852-73-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound 99 15852-73-0 [sigmaaldrich.com]

- 7. This compound | 15852-73-0 [chemicalbook.com]

- 8. This compound CAS#: 15852-73-0 [m.chemicalbook.com]

A Technical Guide to 3-Bromobenzyl Alcohol: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Bromobenzyl alcohol (CAS No. 15852-73-0), a key intermediate in organic synthesis and pharmaceutical development. This document details its commercial availability, typical purity levels, potential impurities, and the analytical and purification methodologies crucial for its application in research and drug development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. It is typically offered in purities ranging from 97% to over 99%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).[1] The compound is generally supplied as a colorless to pale yellow liquid.[1][2]

Below is a summary of representative commercial offerings for this compound:

| Supplier | Purity Specification | Analysis Method | Available Quantities |

| Supplier A | >99.0% | GC | Grams to Kilograms |

| Supplier B | 98% | Not Specified | Grams to Kilograms |

| Supplier C | 97% | Not Specified | Grams to Kilograms |

| Supplier D | 99% | Not Specified | Grams to Kilograms |

This table is a composite of typical offerings and does not represent a specific, single supplier.

Potential Impurities

The primary synthetic route to this compound involves the reduction of 3-bromobenzaldehyde.[3] Therefore, potential impurities may arise from this synthesis, as well as from subsequent degradation or side reactions.

Common potential impurities include:

-

3-Bromobenzaldehyde (Starting Material): Incomplete reduction can lead to the presence of the starting aldehyde.

-

3-Bromobenzoic Acid: Oxidation of the alcohol or the starting aldehyde can result in the corresponding carboxylic acid.

-

Dibenzyl Ether Derivatives: Formation of ether by-products can occur, especially under acidic conditions or at elevated temperatures.

-

Isomeric Impurities: Depending on the synthesis of the starting material, trace amounts of 2-bromobenzyl alcohol or 4-bromobenzyl alcohol could be present.

-

Residual Solvents: Solvents used in the synthesis and purification process (e.g., ethanol, ethyl acetate) may be present in trace amounts.[3]

Analytical Methodologies for Purity Determination

Accurate determination of the purity of this compound is critical for its application in sensitive research and development settings. The following are the most common analytical techniques employed.

Gas Chromatography (GC)

GC is the most frequently cited method for purity analysis of this compound by commercial suppliers. A flame ionization detector (FID) is typically used for its high sensitivity to organic compounds.

Experimental Protocol (Representative):

-

Instrument: Gas Chromatograph with FID.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the analysis of benzyl (B1604629) alcohol derivatives and can be used to separate this compound from its more polar or non-polar impurities.

Experimental Protocol (Representative):

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL of a 0.5 mg/mL solution in the initial mobile phase composition.

-

Data Analysis: Purity is assessed by the area percentage of the main peak. This method is particularly useful for detecting non-volatile impurities like carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities.

¹H NMR Spectral Data (CDCl₃, 400 MHz):

-

δ ~7.42 (t, J=1.6 Hz, 1H, Ar-H)

-

δ ~7.36 (dt, J=7.8, 1.3 Hz, 1H, Ar-H)

-

δ ~7.18 (t, J=7.8 Hz, 1H, Ar-H)

-

δ ~7.15 (m, 1H, Ar-H)

-

δ 4.65 (s, 2H, -CH₂OH)

-

δ ~1.8-2.0 (br s, 1H, -OH)

Note: Chemical shifts (δ) are approximate and can vary slightly depending on the solvent and concentration. The presence of sharp, extraneous peaks would indicate impurities.

Purification Protocols

For applications requiring higher purity than commercially available, the following purification methods can be employed.

Recrystallization

Although this compound is a liquid at room temperature, it can sometimes be a low-melting solid. If the material is a solid or can be induced to crystallize, recrystallization is an effective purification technique.

Experimental Protocol (Representative):

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate (B1210297)/hexanes or toluene/hexanes.

-

The ideal solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at low temperatures.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the mixture in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

Flash column chromatography is a highly effective method for purifying liquid compounds like this compound from both more and less polar impurities.

Experimental Protocol (Representative):

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation. A typical starting point is a 20-30% ethyl acetate in hexanes mixture.

-

Procedure: a. Prepare a column of silica gel in the chosen eluent. b. Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. c. Load the sample onto the top of the silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the quality control and, if necessary, purification of this compound for use in a research or development setting.

References

An In-depth Technical Guide on the Handling and Storage of 3-Bromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of handling and storing 3-Bromobenzyl alcohol (CAS No. 15852-73-0). Adherence to these guidelines is essential to ensure the safety of laboratory personnel, maintain the integrity of the chemical, and promote reproducible experimental outcomes.

Chemical and Physical Properties

This compound is a substituted aromatic alcohol widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] A thorough understanding of its physical and chemical properties is fundamental for its safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrO | [1][3] |

| Molecular Weight | 187.03 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Boiling Point | 165 °C at 16 mmHg | [1][3] |

| Melting Point | 18-21 °C | [4] |

| Density | 1.56 g/mL at 25 °C | [1][3] |

| Flash Point | >106 °C (>223 °F) | [5] |

| Refractive Index | n20/D 1.584 (lit.) | [1][3] |

| Water Solubility | Slightly soluble | [1][6] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and dimethyl sulfoxide | [7] |

| Vapor Pressure | 0.00118 mmHg at 25°C | [1] |

| pKa | 14.28 ± 0.10 (Predicted) | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential hazards is crucial for implementing appropriate safety measures.

Table 2: Hazard Identification and GHS Classification

| Hazard | GHS Classification | Precautionary Statement(s) | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [5] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. | [5] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[8][9]

-

Eye Protection: Chemical safety goggles or a face shield.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]

-

Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.[8]

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Handling and Storage Procedures

Proper handling and storage are paramount to maintaining the stability and purity of this compound and preventing hazardous situations.

General Handling

-

Avoid contact with skin and eyes.[9]

-

Do not breathe vapor or mist.[8]

-

Handle in accordance with good industrial hygiene and safety practices.[8]

-

Wash hands thoroughly after handling.[8]

-

Keep away from heat, sparks, and open flames.[8]

Storage Conditions

-

Store below +30°C.[1]

Incompatible Materials

This compound is incompatible with the following substances and should be stored separately:[8][10][11]

-

Strong oxidizing agents

-

Strong bases

-

Acids

-

Acid chlorides

-

Acid anhydrides

Experimental Protocols

The following sections outline detailed methodologies for key experiments related to the safe handling and stability assessment of this compound.

Protocol for Assessing Chemical Stability (Accelerated Stability Testing)

This protocol is adapted from the ICH Q1A (R2) guidelines and is designed to predict the long-term stability of this compound.

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

Materials:

-

This compound sample

-

Inert glass containers with airtight seals (e.g., amber glass vials with PTFE-lined caps)

-

Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

-

Analytical instrumentation for purity assessment (e.g., HPLC, GC)

Procedure:

-

Place a known quantity of this compound into multiple inert glass containers.

-

Seal the containers tightly.

-

Place the containers in a stability chamber set to 40°C and 75% relative humidity.

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

At each time point, analyze the sample for:

-

Appearance (color, clarity)

-

Purity (using a validated HPLC or GC method)

-

Presence of degradation products

-

-

Compare the results to the initial (time 0) sample to determine the rate of degradation.

Data Presentation:

Table 3: Illustrative Accelerated Stability Data for a Substituted Benzyl (B1604629) Alcohol

| Time (Months) | Temperature/RH | Appearance | Purity (%) | Degradation Products (%) |

| 0 | Ambient | Colorless liquid | 99.5 | <0.1 |

| 1 | 40°C / 75% RH | Colorless liquid | 99.2 | 0.3 |

| 3 | 40°C / 75% RH | Light yellow liquid | 98.5 | 0.9 |

| 6 | 40°C / 75% RH | Yellow liquid | 97.1 | 2.2 |

Note: This data is illustrative for a substituted benzyl alcohol and not specific to this compound.

Protocol for Determining Chemical Incompatibility

This protocol provides a general method for assessing the compatibility of this compound with other chemicals.

Objective: To identify potential hazardous reactions between this compound and other substances.

Materials:

-

This compound

-

Test substance (e.g., strong acid, strong base, oxidizing agent)

-

Small, inert test tubes or vials

-

Thermometer or thermocouple

-

Fume hood

Procedure:

-

In a fume hood, add a small, measured amount of this compound to a test tube.

-

In a separate test tube, prepare the test substance (if solid, dissolve in a compatible, inert solvent).

-

Slowly add a small amount of the test substance to the test tube containing this compound while observing for any signs of reaction.

-